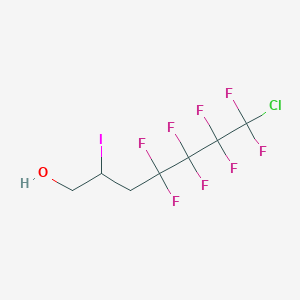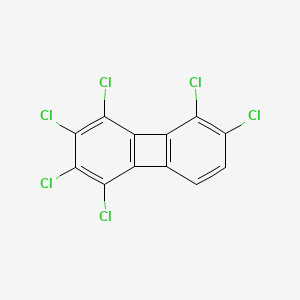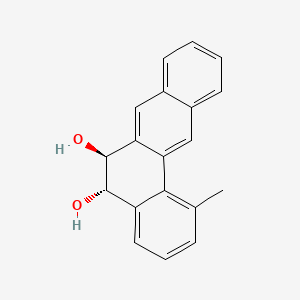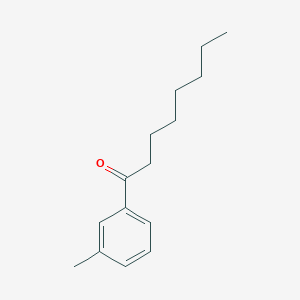
1-(3-Methylphenyl)octan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)octan-1-one is an organic compound with the molecular formula C15H22O It is a ketone derivative characterized by an octane chain attached to a 3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)octan-1-one can be synthesized through Friedel-Crafts acylation, where octanoyl chloride reacts with 3-methylbenzene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
化学反応の分析
Types of Reactions: 1-(3-Methylphenyl)octan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a catalyst.
Major Products:
Oxidation: 3-Methylbenzoic acid.
Reduction: 1-(3-Methylphenyl)octan-1-ol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
1-(3-Methylphenyl)octan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 1-(3-Methylphenyl)octan-1-one depends on its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including oxidation-reduction reactions and enzyme-catalyzed transformations. The aromatic ring allows for interactions with hydrophobic pockets in proteins, potentially affecting their function.
類似化合物との比較
1-Octen-3-one: A ketone with a similar structure but different functional groups, known for its strong metallic odor.
1-(3-Methoxyphenyl)octan-1-one: A methoxy derivative with different chemical properties and applications.
Uniqueness: 1-(3-Methylphenyl)octan-1-one is unique due to the presence of the 3-methyl group on the phenyl ring, which influences its reactivity and interactions with other molecules
特性
CAS番号 |
108896-08-8 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC名 |
1-(3-methylphenyl)octan-1-one |
InChI |
InChI=1S/C15H22O/c1-3-4-5-6-7-11-15(16)14-10-8-9-13(2)12-14/h8-10,12H,3-7,11H2,1-2H3 |
InChIキー |
WZJFRMFZJLTHMF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)C1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


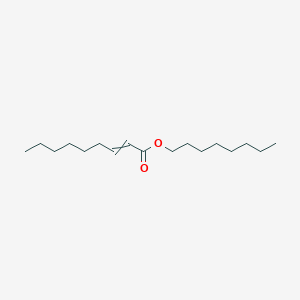


![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)

![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)


![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
